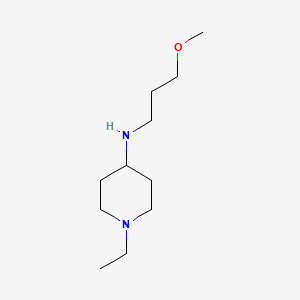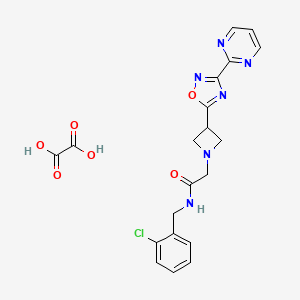![molecular formula C23H21N3O3S2 B2582924 N-(5,6-diméthyl-1,3-benzothiazol-2-yl)-4-méthanesulfonyl-N-[(pyridin-2-yl)méthyl]benzamide CAS No. 941878-77-9](/img/structure/B2582924.png)
N-(5,6-diméthyl-1,3-benzothiazol-2-yl)-4-méthanesulfonyl-N-[(pyridin-2-yl)méthyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé des N’-arylamides contenant la fraction benzothiazole et évalué leur potentiel antibactérien . Les composés C3, C5, C9, C13-15 et C17 ont démontré une activité prometteuse contre les souches de Staphylococcus aureus, avec des valeurs de MIC allant de 19,7 à 24,2 μM. Notamment, le composé C13, qui possède un cycle thiophène attaché au benzothiazole via une liaison amide, a présenté une activité maximale contre la souche S. aureus NCIM 5022 (MIC = 13,0 μM).
- Les propriétés antifongiques du composé n’ont pas été explicitement étudiées, mais des dérivés apparentés du benzothiazole ont montré une activité antifongique . Une enquête plus approfondie est nécessaire pour explorer son potentiel dans ce domaine.
- Les dérivés du benzothiazole constituent des échafaudages importants en chimie médicinale. Ils ont été associés à diverses activités biologiques, notamment des effets antiprotozoaires, antimicrobiens, anticancéreux, anticonvulsivants, antihypertenseurs et anti-inflammatoires . Les chercheurs modifient souvent les composés à base de benzothiazole pour développer de nouveaux médicaments.
- Les 2-aminobenzothiazoles ont été étudiés pour leurs activités larvicides et adulticides contre les moustiques Aedes aegypti . Bien que l’activité de ce composé spécifique reste inexplorée, elle pourrait être pertinente pour la lutte antivectorielle.
- Des médicaments contenant du benzothiazole sont disponibles sur le marché. Par exemple:
- Les calculs ADMET suggèrent un profil pharmacocinétique favorable pour les composés C1-18 synthétisés . Cette information est cruciale pour le développement de médicaments.
Activité antibactérienne
Activité antifongique
Échafaudage de la chimie médicinale
Activités larvicides et adulticides
Candidats médicaments potentiels
Profil pharmacocinétique
Propriétés
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-12-20-21(13-16(15)2)30-23(25-20)26(14-18-6-4-5-11-24-18)22(27)17-7-9-19(10-8-17)31(3,28)29/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWTMFBDKZACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)

![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)
![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)

![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)

![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)
